![molecular formula C16H21Cl3N2O2 B414348 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide CAS No. 308805-10-9](/img/structure/B414348.png)
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
- Radiosynthesis of Chloroacetanilide Herbicides : Radiosynthesis techniques have been employed to create high specific activity versions of chloroacetanilide herbicides for studies on their metabolism and mode of action. This includes the synthesis of labeled compounds like acetochlor, which shares a functional relationship with chloroacetanilide derivatives. Such studies are crucial for understanding the environmental fate and biological interactions of these chemicals (Latli & Casida, 1995).
Antifungal Applications
- Broad-Spectrum Antifungal Agents : Research has identified derivatives of morpholinyl-acetamide as effective broad-spectrum antifungal agents against a variety of fungal species, including Candida and Aspergillus species. This suggests potential applications in developing antifungal treatments or protective agents in agriculture and medicine (Bardiot et al., 2015).
Comparative Metabolism Studies
- Metabolism in Human and Rat Liver Microsomes : Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological impacts of these compounds. Such research can guide safety evaluations and regulatory decisions (Coleman et al., 2000).
Structural and Property Studies
- Salt and Inclusion Compounds of Amides : Investigations into the structural aspects and properties of salt and inclusion compounds of amide derivatives reveal the significance of molecular interactions in determining the physical properties and potential applications of these compounds in various fields (Karmakar et al., 2007).
Propiedades
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3N2O2/c1-11-9-21(10-12(2)23-11)15(16(17,18)19)20-14(22)8-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZQJRSQUHODBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

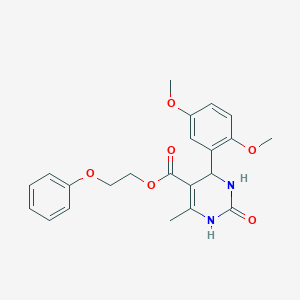
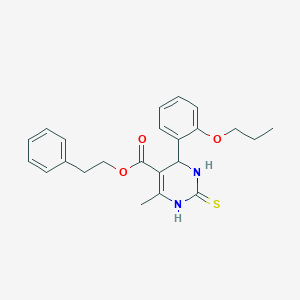

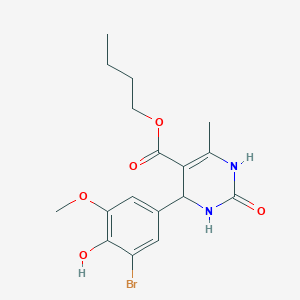
![4-[(2-cyclohexyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B414273.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B414274.png)
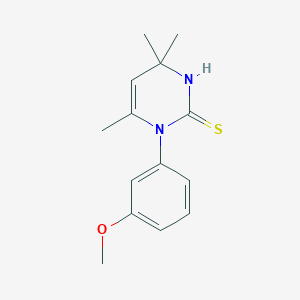
![2-(4-Bromophenyl)-2-oxoethyl 2-dibenzo[b,d]furan-2-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B414276.png)
![2-(3,5-ditert-butylphenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B414277.png)
![1-[2-(Methoxycarbonyl)phenyl]-3-(benzothiazole-2-yl)triazene](/img/structure/B414280.png)
![4-[2,3,4,6-Tetrafluoro-5-(4-morpholinylcarbonyl)benzoyl]morpholine](/img/structure/B414283.png)
![[4-[(2,2-Diphenylcyclopropanecarbonyl)amino]phenyl] 2,2-diphenylcyclopropane-1-carboxylate](/img/structure/B414284.png)
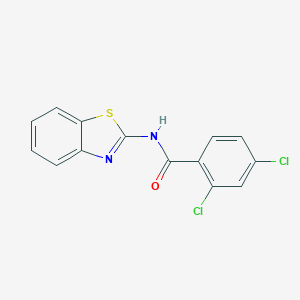
![N-(2-(2-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B414288.png)